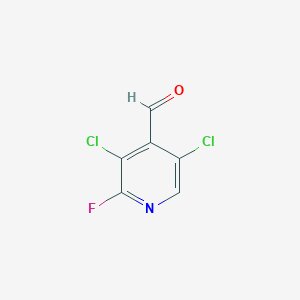

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is an organic compound with the molecular formula C6H2Cl2FNO. It is a derivative of isonicotinaldehyde, characterized by the presence of chlorine and fluorine atoms at specific positions on the aromatic ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the use of chlorinating and fluorinating agents under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the aromatic ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions

Major Products

Oxidation: Formation of 3,5-Dichloro-2-fluoroisonicotinic acid.

Reduction: Formation of 3,5-Dichloro-2-fluoroisonicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde serves as an important intermediate in the synthesis of several pharmaceuticals, particularly those targeting viral and bacterial infections. Its structural properties allow for modifications that enhance drug efficacy.

Case Study: Antiviral Agents

Research has indicated that derivatives of this compound can exhibit antiviral properties. For instance, modifications to the aldehyde group can lead to increased activity against specific viral enzymes, making it a candidate for developing new antiviral drugs .

Agricultural Chemicals

In agrochemical formulations, this compound is utilized in the development of herbicides and fungicides. The presence of halogens enhances its effectiveness in pest control while minimizing environmental impact.

Data Table: Agrochemical Applications

| Agrochemical | Active Ingredient | Function |

|---|---|---|

| Fluroxypyr | 3,5-Dichloro-2-fluoropyridine | Broadleaf weed control |

| Chlorothalonil | 3,5-Dichloro-2-fluoropyridine | Fungicide |

Material Science

The compound is explored for its potential in material science, particularly in developing new polymers and coatings that require enhanced chemical resistance and durability. Its unique structure allows for the creation of materials with specific properties tailored for industrial applications.

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and chemical resistance .

Research Reagents

As a reagent in organic synthesis, this compound aids researchers in creating complex molecules. Its ability to participate in various reactions makes it invaluable in both academic and industrial laboratories.

Applications as a Research Reagent

- Synthesis of Substituted Pyridines: The compound can undergo nucleophilic substitution reactions to produce various pyridine derivatives.

- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or reduced to alcohols depending on the reaction conditions.

The biological activity of this compound is under investigation for its potential interactions with biological systems. The electron-withdrawing nature of the halogens may enhance its reactivity with certain enzymes or receptors, making it a candidate for drug development and medicinal chemistry applications .

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-fluoropyridine-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dichloroisonicotinaldehyde

- 2-Fluoroisonicotinaldehyde

- 3,5-Dichloro-4-fluoroisonicotinaldehyde

Uniqueness

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is unique due to the specific positioning of chlorine and fluorine atoms on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .

Actividad Biológica

3,5-Dichloro-2-fluoropyridine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6HCl2FNO. It features:

- Chlorine atoms at the 3 and 5 positions

- Fluorine atom at the 2 position

- An aldehyde functional group at the 4 position

This specific arrangement enhances its reactivity and potential interactions with biological systems, making it a candidate for drug development and other applications.

The biological activity of this compound is believed to involve interactions with various molecular targets such as enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity to these targets, potentially modulating biochemical pathways.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit activity against certain microbial strains.

- Anticancer Activity : Research is ongoing into its effectiveness as a lead compound in anticancer drug development.

Case Studies and Experimental Data

-

In Vitro Studies : Various in vitro assays have been conducted to evaluate the activity of related compounds on human α7 nicotinic acetylcholine receptors (nAChRs). For instance, modifications on similar pyridine derivatives showed varying degrees of modulation on these receptors, indicating that structural changes can significantly influence biological activity .

Compound R1 R2 EC50 (µM) Max. Mod. (%) 7a H Cl 0.14 600 7p H Cl 2.5 500 7b Me F 1.9 600 - Synthesis Pathways : The synthesis of this compound often involves halogenation processes, which can lead to various derivatives with distinct biological activities.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of halogens and an aldehyde group, which allows for diverse chemical modifications. Below is a comparison with similar compounds:

| Compound Name | Unique Features |

|---|---|

| 3,5-Dichloroisonicotinaldehyde | Lacks the fluorine atom; different reactivity profile |

| 2-Fluoroisonicotinaldehyde | Lacks chlorine atoms; less reactive |

| 3,5-Dichloro-4-fluoroisonicotinaldehyde | Similar chlorination pattern but lacks aldehyde functionality |

Applications in Drug Development

Due to its promising biological properties, research into the pharmacological applications of this compound is ongoing. Its ability to modulate specific biological targets makes it a valuable candidate for further studies in pharmacology and medicinal chemistry.

Propiedades

IUPAC Name |

3,5-dichloro-2-fluoropyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJMJPCFSVNGLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.